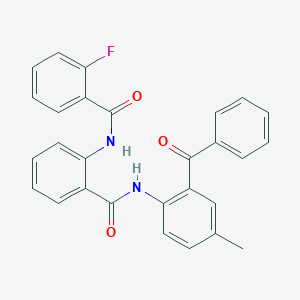

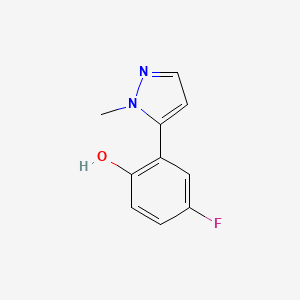

![molecular formula C22H17N3O3 B2595346 N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477555-91-2](/img/structure/B2595346.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BIBX1382, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). This compound has been extensively studied for its potential therapeutic applications in cancer treatment.

科学的研究の応用

Poly(ADP-ribose) Polymerase Inhibitors

A series of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors have been developed, showing significant potency and efficacy. These compounds, including (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), have demonstrated excellent PARP enzyme potency, cellular potency in the nanomolar range, oral bioavailability, ability to cross the blood-brain barrier, and distribution into tumor tissue. They have shown good in vivo efficacy in cancer models, highlighting their potential for cancer therapy (Penning et al., 2010).

Antimicrobial Activity

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. Some derivatives have shown significant effectiveness, suggesting their potential as antimicrobial agents. These compounds have been synthesized through various chemical reactions, including Mannich reactions, and their structures were confirmed through spectral and analytical techniques. Their activity against bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger, highlights the breadth of their potential applications in addressing microbial infections (Sethi et al., 2016).

Cytotoxic Activity

The cytotoxic activity of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and related compounds has been studied, demonstrating promising results in cancer research. These compounds were evaluated against a panel of cell lines, showing cytotoxicity in certain configurations, which provides insights into their potential as cancer therapeutic agents. The structural variations and biological evaluations suggest a nuanced approach to designing effective anticancer agents (Deady et al., 2000).

Antioxidant Activities

N-Benzimidazol-1-yl-methyl-benzamide derivatives have been synthesized and assessed for their antioxidant activities. These studies reveal that the incorporation of heterocyclic rings and open-chain counterparts at specific positions of the benzimidazole ring yields compounds with notable biological activities, including antimicrobial and antioxidant properties. This suggests their potential use in developing treatments for diseases where oxidative stress plays a significant role (Sindhe et al., 2016).

作用機序

Target of Action

Compounds with similar structures, such as imidazole and benzimidazole derivatives, have been reported to interact with a broad range of biological targets These include various enzymes, receptors, and proteins involved in critical biological processes

Mode of Action

It’s worth noting that similar compounds have been reported to exert their effects through various mechanisms, such as enzyme inhibition . The interaction of this compound with its targets could lead to changes in cellular processes, but specific details would require further investigation.

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways . These include pathways related to inflammation, cancer, and microbial infections. The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

It’s worth noting that similar compounds have been reported to have favorable pharmacokinetic profiles

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects . The specific effects of this compound would depend on its targets and mode of action.

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of similar compounds

特性

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3/c26-22(15-7-10-19-20(13-15)28-12-11-27-19)23-16-8-5-14(6-9-16)21-24-17-3-1-2-4-18(17)25-21/h1-10,13H,11-12H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYWVIYAKOMXSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

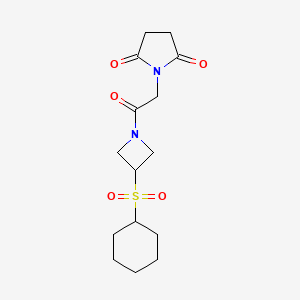

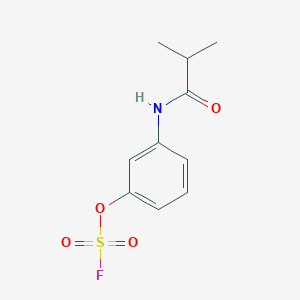

![2-[(2,4-Difluorophenyl)sulfonyl]-1-phenylethanone](/img/structure/B2595265.png)

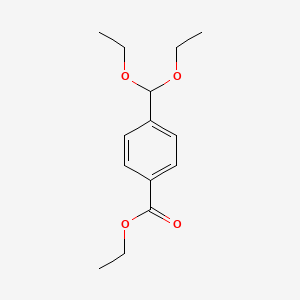

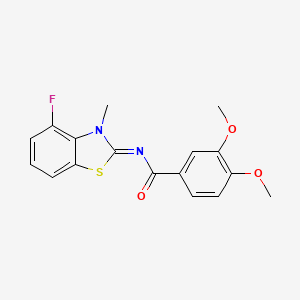

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzenesulfonamide](/img/structure/B2595267.png)

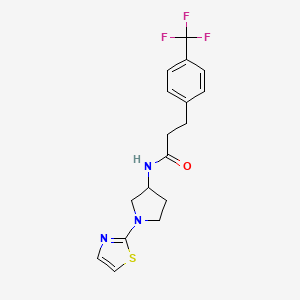

![N-(2,5-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2595268.png)

![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B2595275.png)

![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide](/img/structure/B2595276.png)

![2,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-3-carboxamide](/img/structure/B2595277.png)

![Methyl 4-(3-amino-2-(furan-2-carbonyl)-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-4-yl)benzoate](/img/structure/B2595285.png)